molecular formula C24H24FN5O2 B14107637 9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14107637
M. Wt: 433.5 g/mol
InChI Key: KSZKBSCCUCBEMU-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimidopurines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenylpropyl group attached to a pyrimidopurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidopurine Core: The initial step involves the synthesis of the pyrimidopurine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as guanine derivatives with formamide under high-temperature conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrimidopurine core with a fluorobenzene derivative in the presence of a strong base such as sodium hydride.

    Addition of the Methyl Group: The methyl group is typically introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via a Friedel-Crafts alkylation reaction, where the pyrimidopurine core is reacted with a phenylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidopurine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential pharmacological properties. Studies have shown that it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may have activity against specific diseases or conditions, and ongoing research aims to elucidate its mechanism of action and efficacy in clinical settings.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material engineering.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C24H24FN5O2

Molecular Weight

433.5 g/mol

IUPAC Name

9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24FN5O2/c1-27-21-20(22(31)30(24(27)32)14-5-9-17-7-3-2-4-8-17)29-16-6-15-28(23(29)26-21)19-12-10-18(25)11-13-19/h2-4,7-8,10-13H,5-6,9,14-16H2,1H3

InChI Key

KSZKBSCCUCBEMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)F

Origin of Product

United States

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